molecular formula C12H27N B1585284 N,N-diethyloctan-1-amine CAS No. 4088-37-3

N,N-diethyloctan-1-amine

Cat. No.: B1585284
CAS No.: 4088-37-3
M. Wt: 185.35 g/mol
InChI Key: BVUGARXRRGZONH-UHFFFAOYSA-N
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Description

N,N-Diethyloctan-1-amine (C₁₂H₂₇N) is a secondary amine featuring an eight-carbon alkyl chain (octyl group) and two ethyl substituents bonded to the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity, basicity, and steric bulk. It is commonly utilized in organic synthesis as a catalyst, ligand, or intermediate in pharmaceutical and materials research. The compound’s amphiphilic nature allows for applications in surfactant chemistry and drug delivery systems.

Properties

CAS No.

4088-37-3

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N,N-diethyloctan-1-amine

InChI

InChI=1S/C12H27N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-12H2,1-3H3

InChI Key

BVUGARXRRGZONH-UHFFFAOYSA-N

SMILES

CCCCCCCCN(CC)CC

Canonical SMILES

CCCCCCCCN(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkyl Chain and Substituent Variations

The following table compares N,N-diethyloctan-1-amine with amines of varying alkyl chain lengths, substituents, and functional groups:

Compound Name Molecular Formula Substituents on N Key Structural Features Applications/Uniqueness References
This compound C₁₂H₂₇N Two ethyl groups Linear octyl chain; secondary amine Catalysis, surfactants, drug intermediates
N-Methyl-N-octyloctan-1-amine C₁₇H₃₇N Methyl, octyl Branched alkyl chains; secondary amine Enhanced lipophilicity for membrane studies
N,N-Dimethyloctan-1-amine C₁₀H₂₃N Two methyl groups Shorter substituents; less steric hindrance Lower boiling point; simpler synthesis
N,N-Diethylhexan-1-amine C₁₀H₂₃N Two ethyl groups Shorter alkyl chain (6 carbons) Higher volatility; solvent applications
N,N-Dimethyloctadecan-1-amine acetate C₂₂H₄₈NO₂ Methyl groups; acetate salt Long C18 chain; quaternary ammonium salt Surfactants, biocides
Key Observations:
  • Chain Length : Longer alkyl chains (e.g., octadecan-1-amine in ) increase hydrophobicity and reduce water solubility, making them suitable for lipid-based applications.
  • Substituent Effects : Bulky substituents (e.g., octyl in ) enhance steric hindrance, altering reactivity in nucleophilic substitutions.
  • Salt Formation : Acetate derivatives (e.g., ) improve water solubility and stability, critical for pharmaceutical formulations.

Comparison with Heterocyclic and Aromatic Amines

Compounds like N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine () and N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate () incorporate aromatic or heterocyclic moieties. These structural differences lead to:

  • Electronic Effects : Aromatic rings (e.g., naphthalene in ) enable π-π stacking and enhanced UV absorption, useful in photochemical studies.
  • Biological Activity : Heterocyclic amines (e.g., pyrrolidine in ) often exhibit distinct interaction profiles with biological targets, such as enzymes or receptors.

In contrast, this compound lacks aromaticity, making it more suitable for non-polar environments or reactions requiring aliphatic flexibility.

Comparison with Amides and Alkynylamines

  • Amides (e.g., N,N-Diethylacetamide ) :
    • Reduced basicity due to delocalization of the nitrogen lone pair into the carbonyl group.
    • Higher thermal stability, favoring use as solvents (e.g., in polymer chemistry).
  • Alkynylamines (e.g., N,N-Dimethylpent-2-en-4-yn-1-amine ) :
    • Unsaturated bonds (alkene/alkyne) introduce rigidity and reactivity toward electrophiles.
    • Applications in click chemistry or metal-catalyzed cross-couplings.

This compound ’s saturated structure offers predictable reactivity in alkylation and acylation reactions, unlike alkynylamines.

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